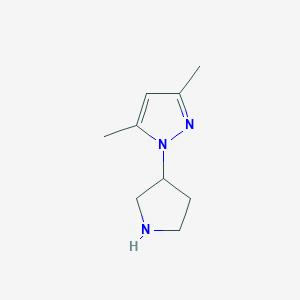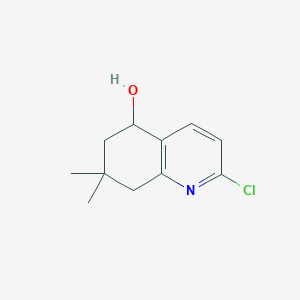
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Descripción general
Descripción
The compound “2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol” is a synthetic compound . Its IUPAC name is 2-chloro-5,6,7,8-tetrahydro-5-quinolinol .
Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol” is 183.64 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis, Antimalarial Activity, and Quantitative Structure-Activity Relationships
A study focused on synthesizing a series of compounds derived from substituted 1-phenyl-2-propanones which showed significant antimalarial activity against Plasmodium berghei in mice. The potency of these compounds was found to correlate with the size and electron donation of the phenyl ring substituents. Notably, these compounds demonstrated excellent activity against resistant strains of the parasite and exhibited pharmacokinetic properties allowing extended protection against infection after oral administration. This suggests potential clinical trials for this class of compounds in humans (Werbel et al., 1986).
Antidepressant Activity
Antidepressant Activity of Tetrahydroimidazo[2,1-a]isoquinolin-5-ols
Another research found that a series of 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols exhibited potential antidepressant activity. Specifically, the 4-chloro- and 4-fluorophenyl analogues within this series were noted for their pharmacological activity, comparable to that of the antidepressant imipramine. These compounds significantly potentiated the 5-hydroxytryptophan-facilitated monosynaptic spike in spinal cat preparations, indicating their influence on central nervous system activity (Houlihan et al., 1983).
Antiulcer and Antisecretory Activity
Thioureas Derived from Tetrahydroquinoline for Antiulcer and Antisecretory Activity
Research on a series of thioureas derived from 5,6,7,8-tetrahydroquinoline and related heterocycles demonstrated their potential for antisecretory activity in the pylorus-ligated rat and protective activity against gastric erosions caused by cold-restraint stress. These findings suggest the compounds' potential for treating conditions related to gastric secretion and ulceration (Beattie et al., 1977).
Propiedades
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4,9,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSQKSUSQGCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N=C(C=C2)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



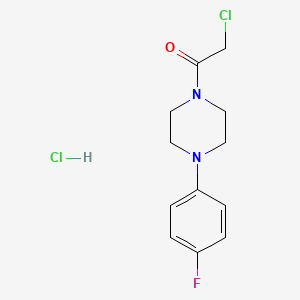
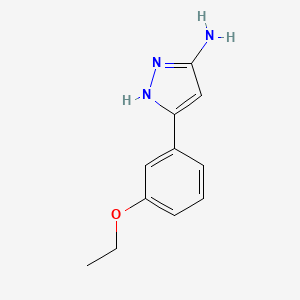
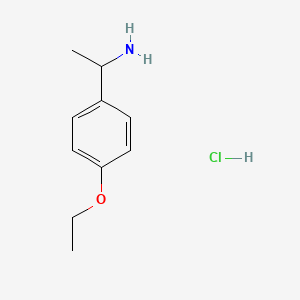
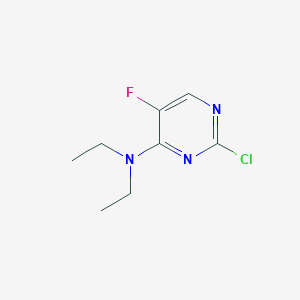
![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
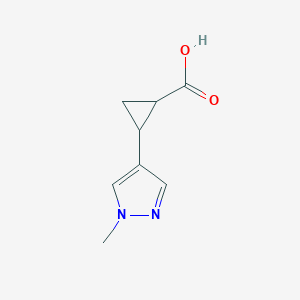
![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
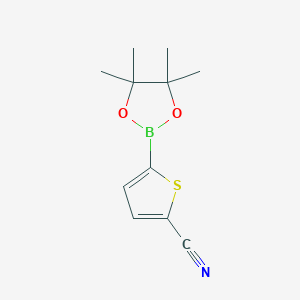
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
